Oxalic acid;1-[3-(4-phenylmethoxyphenoxy)propyl]azepane
Overview
Description
Oxalic acid;1-[3-(4-phenylmethoxyphenoxy)propyl]azepane is a complex organic compound that combines the properties of oxalic acid and a substituted azepane. The compound 1-[3-(4-phenylmethoxyphenoxy)propyl]azepane is a derivative of azepane, a seven-membered nitrogen-containing heterocycle
Preparation Methods
The synthesis of oxalic acid;1-[3-(4-phenylmethoxyphenoxy)propyl]azepane involves multiple steps. The preparation typically starts with the synthesis of the azepane derivative. This can be achieved through a series of reactions, including nucleophilic substitution and etherification.
Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Oxalic acid;1-[3-(4-phenylmethoxyphenoxy)propyl]azepane undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, altering its chemical properties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as alkoxides and amines . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Oxalic acid;1-[3-(4-phenylmethoxyphenoxy)propyl]azepane has several scientific research applications:
Mechanism of Action
The mechanism of action of oxalic acid;1-[3-(4-phenylmethoxyphenoxy)propyl]azepane involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and electrostatic interactions with these targets, leading to changes in their activity and function . The pathways involved in these interactions are often complex and depend on the specific biological context.
Comparison with Similar Compounds
Oxalic acid;1-[3-(4-phenylmethoxyphenoxy)propyl]azepane can be compared with other similar compounds, such as:
Oxalyl chloride: A derivative of oxalic acid used in organic synthesis.
Disodium oxalate: A salt of oxalic acid with applications in analytical chemistry.
Calcium oxalate: A naturally occurring compound found in plants and animals.
The uniqueness of this compound lies in its combination of an azepane ring with oxalic acid, providing a distinct set of chemical and biological properties .
Properties
IUPAC Name |
oxalic acid;1-[3-(4-phenylmethoxyphenoxy)propyl]azepane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29NO2.C2H2O4/c1-2-7-16-23(15-6-1)17-8-18-24-21-11-13-22(14-12-21)25-19-20-9-4-3-5-10-20;3-1(4)2(5)6/h3-5,9-14H,1-2,6-8,15-19H2;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUOSUFMJIHEWOH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CCCOC2=CC=C(C=C2)OCC3=CC=CC=C3.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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